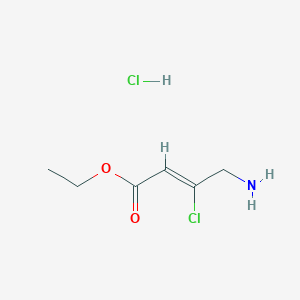

Ethyl (Z)-4-amino-3-chlorobut-2-enoate;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

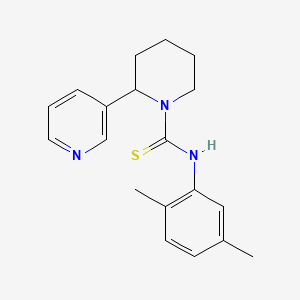

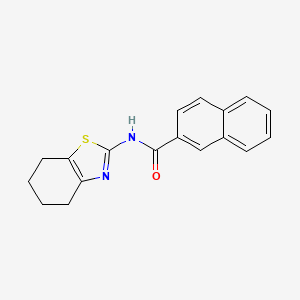

“Ethyl (Z)-4-amino-3-chlorobut-2-enoate;hydrochloride” is an organic compound. The (Z) notation indicates the configuration of the double bond, following the Cahn-Ingold-Prelog (CIP) rules . The 4-amino and 3-chloro denote the presence of an amino group and a chlorine atom on the but-2-enoate backbone. The ethyl group is likely attached to the carboxylate group forming an ester. The hydrochloride could mean that this compound is a hydrochloride salt, which is common in pharmaceutical compounds to increase their water solubility.

Molecular Structure Analysis

The molecular structure analysis would involve techniques like NMR spectroscopy . The presence of different functional groups like the amino group, chlorine atom, and ethyl ester would result in characteristic peaks in the NMR spectrum.Chemical Reactions Analysis

The compound contains several functional groups that could participate in various chemical reactions. For instance, the amino group might undergo acylation or alkylation reactions. The carbon-chlorine bond could potentially be substituted in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of polar functional groups and the hydrochloride salt form would likely make it soluble in polar solvents .Aplicaciones Científicas De Investigación

Crystal Packing and Non-hydrogen Bonding Interactions

Ethyl (Z)-4-amino-3-chlorobut-2-enoate and its derivatives demonstrate unique crystal packing mechanisms, characterized by rare non-hydrogen bonding interactions such as N⋯π and O⋯π interactions. These interactions contribute to the stabilization of crystal structures, offering insights into the design of molecular materials with specific properties (Zhang, Wu, & Zhang, 2011).

Biosynthesis of Chiral Intermediates

Ethyl (S)-4-chloro-3-hydroxybutanoate ester, a precursor derived from similar compounds, plays a crucial role in the production of chiral drugs. The biosynthesis process involves the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate ester to achieve high levels of enantioselectivity, demonstrating the compound's importance in creating enantiopure intermediates for pharmaceutical applications (Ye, Ouyang, & Ying, 2011).

Optical Nonlinear Properties and Material Science

Derivatives of Ethyl (Z)-4-amino-3-chlorobut-2-enoate have been synthesized and characterized for their optical nonlinear properties, which are crucial for applications in photonic devices and optical limiters. The study of these compounds provides valuable data on the nonlinear refractive index and optical limiting thresholds, contributing to the development of new materials for optical applications (Abdullmajed et al., 2021).

Synthesis of Functionalized Enynes and Enediynes

The compound has been utilized as a precursor in the synthesis of various functionalized enynes and enediynes, demonstrating its versatility in creating complex molecular structures. This synthetic utility is essential for the development of compounds with potential applications in medicinal chemistry and material science (Myers et al., 1989).

Antimicrobial and Anticancer Agent Synthesis

Ethyl (Z)-4-amino-3-chlorobut-2-enoate derivatives have been synthesized and evaluated for their potential as antimicrobial and anticancer agents. The synthesis of novel quinazolines and their antibacterial and antifungal activities highlight the compound's significance in the discovery and development of new therapeutic agents (Desai, Shihora, & Moradia, 2007).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl (Z)-4-amino-3-chlorobut-2-enoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO2.ClH/c1-2-10-6(9)3-5(7)4-8;/h3H,2,4,8H2,1H3;1H/b5-3-; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKAJYXPQWDQNNJ-FBZPGIPVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(CN)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(/CN)\Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorophenyl)-2,5-dimethyl-N-phenethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2667277.png)

![Methyl 2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B2667280.png)

![2-Methylspiro[3.3]heptan-2-amine;hydrochloride](/img/structure/B2667285.png)

![3-(3,4-Dimethylphenyl)-5-(5-{[(4-isobutylphenyl)sulfonyl]methyl}-2-furyl)-1,2,4-oxadiazole](/img/structure/B2667293.png)

![Ethyl 4-[(5-chloro-2,4-dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2667297.png)